(R)-5,6,7,8-Tetrahydroindolizin-6-ol
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(6R)-5,6,7,8-tetrahydroindolizin-6-ol |
InChI |
InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2/t8-/m1/s1 |
InChI Key |
ODBPVBCCCHVXKY-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=CC=CN2C[C@@H]1O |
Canonical SMILES |
C1CC2=CC=CN2CC1O |
Origin of Product |
United States |
Advanced Stereoselective Synthetic Methodologies for R 5,6,7,8 Tetrahydroindolizin 6 Ol
Enantioselective and Diastereoselective Approaches
The construction of the chiral alcohol moiety in the tetrahydroindolizine core can be achieved through various sophisticated synthetic routes. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired (R)-enantiomer with high purity.
Asymmetric catalysis stands as a powerful tool for the efficient synthesis of chiral compounds. This field leverages chiral catalysts, including metal complexes, small organic molecules (organocatalysts), and enzymes (biocatalysts), to create the desired stereocenter with high enantioselectivity.
The success of metal-catalyzed asymmetric reactions is heavily reliant on the design of the chiral ligand that coordinates to the metal center. nih.gov These ligands create a chiral environment around the metal, influencing the trajectory of the substrate's approach and thereby controlling the stereochemical outcome of the reaction. nih.gov For the synthesis of tetrahydroindolizine scaffolds, several classes of ligands have proven effective.
Phosphinooxazolines (PHOX ligands) are a prominent class of non-symmetrical P,N-ligands that have been successfully applied in various metal-catalyzed asymmetric transformations. wikipedia.orgpsu.edu Their modular nature allows for systematic tuning of both steric and electronic properties. psu.eduorgsyn.org By modifying the oxazoline (B21484) ring, the phosphine (B1218219) group, or the backbone connecting them, a ligand can be optimized for a specific substrate and reaction, such as a palladium-catalyzed asymmetric allylic alkylation (AAA) to construct the core structure. researchgate.netsigmaaldrich.comrsc.org For example, the use of tBu-RuPHOX, a ruthenocene-based phosphine-oxazoline ligand, has been effective in the asymmetric synthesis of related chiral tetrahydroindoles. researchgate.net
Another versatile class of ligands are chiral N,N'-dioxides. These ligands can coordinate with various metal ions to form complexes that effectively catalyze enantioselective reactions. nih.govacs.org In the context of tetrahydroindolizine synthesis, chiral N,N'-dioxide-metal complexes have been used to catalyze diastereo- and enantioselective [3+2] cycloaddition reactions to generate optically active tetrahydroindolizines. nih.govacs.org The flexibility in the ligand backbone allows for fine-tuning to achieve high levels of stereocontrol.
The table below summarizes key characteristics of these ligand classes.
Table 1: Chiral Ligands in Asymmetric Synthesis of Tetrahydroindolizine Scaffolds
| Ligand Class | Key Features | Typical Metals | Relevant Reactions |
|---|---|---|---|
| Phosphinooxazolines (PHOX) | Modular P,N-ligands; Tunable steric and electronic properties. wikipedia.orgorgsyn.org | Palladium, Iridium, Rhodium | Asymmetric Allylic Alkylation, Asymmetric Hydrogenation. sigmaaldrich.com |
| Chiral N,N'-Dioxides | Flexible C2-symmetric tetradentate ligands; Readily synthesized from amino acids. nih.gov | Earth Metals (e.g., Mg, Ca), Transition Metals | Asymmetric [3+2] Cycloaddition, Aldol (B89426) Reactions. acs.org |
Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are among the most efficient methods for the stereoselective reduction of prochiral ketones, imines, or enamines to produce chiral alcohols and amines. mdpi.com A plausible strategy for synthesizing (R)-5,6,7,8-Tetrahydroindolizin-6-ol involves the asymmetric reduction of a precursor like 5,6,7,8-tetrahydroindolizin-6-one or the hydrogenation of a related enamine or iminium intermediate.
Ruthenium and Rhodium catalysts, particularly those complexed with chiral diamine ligands, are highly effective for such transformations. mdpi.comresearchgate.netnih.gov For instance, catalysts based on a chiral 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed in the asymmetric transfer hydrogenation (ATH) of cyclic imines, providing access to chiral amine precursors for various alkaloids. nih.govmdpi.com This methodology can be adapted for the reduction of a suitable tetrahydroindolizinium intermediate, using a hydrogen donor like formic acid/triethylamine (HCOOH/Et₃N). The addition of Lewis acids, such as La(OTf)₃, has been shown to promote the reaction and improve reactivity while maintaining stereoselectivity. mdpi.com
The table below outlines representative catalyst systems applicable to the asymmetric reduction of tetrahydroindolizine precursors.
Table 2: Catalyst Systems for Asymmetric Hydrogenation/Reduction
| Metal | Chiral Ligand Type | Hydrogen Source | Substrate Type (Analogue) |
|---|---|---|---|
| Rhodium | Chiral Diamine (e.g., CAMPY) | HCOOH/Et₃N | Cyclic Imines (Dihydroisoquinolines). mdpi.comnih.gov |
| Ruthenium | Chiral Diamine/Diphosphine | H₂ | Cyclic Imines, Enamines. mdpi.com |
| Iridium | Phosphinooxazoline (PHOX) | H₂ | Trisubstituted Olefins, Imines. sigmaaldrich.com |
In addition to metal-based systems, organocatalytic and biocatalytic methods offer powerful alternatives for stereoselective synthesis.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of highly functionalized tetrahydroindolizines, aminocatalysis has been successfully employed. nih.gov This approach can involve a cascade reaction, for instance, between a pyrrole-derived hydrazone and an α,β-unsaturated aldehyde, proceeding through a Friedel–Crafts alkylation and subsequent Michael cyclization to build the heterocyclic scaffold with excellent diastereo- and enantioselectivity. nih.gov
Biocatalysis leverages enzymes for their exceptional selectivity. A highly effective method for obtaining enantiopure alcohols is the enzymatic kinetic resolution (EKR) of a racemic mixture. jocpr.com In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol, allowing for the separation of the slower-reacting enantiomer (alcohol) from the faster-forming one (ester). jocpr.comresearchgate.net Lipases such as Candida antarctica lipase B (CAL-B) are widely used for this purpose. mdpi.com This technique has been successfully applied to the resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, a close structural analog of the target compound. mdpi.comresearchgate.net The racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol, which can then be separated with high enantiomeric purity. mdpi.com
Table 3: Biocatalytic Resolution of Racemic Tetrahydroquinoline-8-ol
| Enzyme | Acyl Donor | Solvent | Product 1 (Yield) | Product 2 (Yield) |
|---|---|---|---|---|
| Candida antarctica Lipase | Vinyl Acetate | i-Pr₂O | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (86%). mdpi.com | (S)-5,6,7,8-tetrahydroquinolin-8-ol (88%). mdpi.com |
This data for a structural analog demonstrates the feasibility of resolving the target compound.
The use of a chiral auxiliary is a classical and reliable strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction diastereoselectively. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. sigmaaldrich.com
Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries, particularly for stereoselective aldol and alkylation reactions. santiago-lab.comresearchgate.netresearchgate.net A potential synthesis of (R)-5,6,7,8-Tetrahydroindolizin-6-ol could involve attaching an Evans-type auxiliary to a suitable precursor. For example, an N-acyl oxazolidinone derived from a pyrrole-containing carboxylic acid could be subjected to a diastereoselective reduction of a ketone or an aldol reaction to set the C-6 hydroxyl stereocenter. The bulky substituent on the oxazolidinone sterically blocks one face of the enolate intermediate, forcing the electrophile to approach from the opposite face, thus leading to a single diastereomer. santiago-lab.com Subsequent cleavage of the auxiliary under mild conditions (e.g., hydrolysis or reduction) would yield the chiral alcohol. santiago-lab.com
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions in a single synthetic sequence to achieve results that may be difficult to obtain by either method alone. up.ac.za A prime strategy for producing (R)-5,6,7,8-Tetrahydroindolizin-6-ol is to couple the chemical synthesis of the racemic alcohol with a subsequent enzymatic kinetic resolution (EKR).
This process would involve:
Chemical Synthesis: An efficient, non-stereoselective chemical synthesis of racemic 5,6,7,8-Tetrahydroindolizin-6-ol. This could be achieved through methods such as the cyclization of a 4-(1H-pyrrol-1-yl)butanoic acid derivative followed by reduction of the resulting ketone. psu.edu
Enzymatic Resolution: The resulting racemic alcohol is then subjected to EKR using a lipase, such as Candida antarctica lipase or Pseudomonas cepacia lipase, and an acyl donor like vinyl acetate. mdpi.commdpi.com The enzyme selectively acylates the (S)-enantiomer, allowing the unreacted (R)-5,6,7,8-Tetrahydroindolizin-6-ol to be isolated with high enantiomeric excess. mdpi.commdpi.com
This approach is highly efficient as it leverages robust chemical reactions for scaffold construction and the exquisite selectivity of enzymes for stereochemical control. up.ac.za
Asymmetric Catalysis in Tetrahydroindolizine Construction
Novel Cyclization and Ring-Formation Strategies
The construction of the bicyclic tetrahydroindolizine core is a critical step in the synthesis of (R)-5,6,7,8-Tetrahydroindolizin-6-ol. Modern synthetic methods have moved beyond classical approaches to embrace more efficient and elegant strategies, including cycloaddition reactions, cascade processes, and radical cyclizations.
Intramolecular Cycloaddition Reactions for Tetrahydroindolizine Core Formation
Intramolecular cycloaddition reactions offer a powerful and atom-economical approach to construct complex cyclic systems from linear precursors in a single step. These reactions are particularly well-suited for the stereocontrolled synthesis of the tetrahydroindolizine framework.
One of the most prominent strategies involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with tethered dipolarophiles. This approach allows for the rapid assembly of the indolizine (B1195054) core. While many examples focus on the synthesis of fully aromatic indolizines, the underlying principles can be adapted to generate the tetrahydroindolizine skeleton. For instance, a rhodium(II)-catalyzed 1,3-dipolar cycloaddition has been utilized to create indolizinone-based compounds, which can serve as precursors to tetrahydroindolizines. nih.gov
Another powerful tool is the intramolecular Diels-Alder reaction. By carefully designing a precursor with a diene and a dienophile appropriately positioned, the tetrahydroindolizine ring system can be forged with high stereoselectivity. This strategy was pivotal in an asymmetric total synthesis of indolizidine 251F, where a stereoselective Diels-Alder reaction established four contiguous stereocenters early in the synthesis. acs.org Although targeting a related indolizidine, the methodology highlights the potential for controlling the stereochemistry of the fused ring system.
The following table summarizes representative intramolecular cycloaddition strategies applicable to the formation of indolizine and related heterocyclic cores.
| Cycloaddition Type | Catalyst/Conditions | Precursor Type | Product Core | Key Features |
| 1,3-Dipolar Cycloaddition | Rh(II) catalysis | 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one and methyl acrylate | Indolizinone | Efficient formation of the bicyclic core. nih.gov |
| Diels-Alder Reaction | Thermal or Lewis Acid | Acyclic precursors with diene and dienophile | Tetrahydroindolizine (via intermediates) | Establishes multiple stereocenters with high control. acs.org |
| [2+2+2] Cycloaddition | Rhodium with chiral phosphoramidite (B1245037) ligands | Terminal alkyl alkynes and alkenyl isocyanates | Indolizinone | Asymmetric synthesis of the core structure. nih.gov |
Cascade and Domino Reactions in Stereoselective Indolizine Synthesis
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for molecular construction. These processes minimize waste, reduce step counts, and can often lead to the rapid assembly of complex molecular architectures with high stereocontrol.
A notable example is the synergistic Cu/Ir-catalyzed asymmetric annulation through a cascade allylation/Friedel-Crafts reaction. rsc.orgrsc.orgresearchgate.net This methodology allows for the highly diastereo- and enantioselective synthesis of fused indolizine derivatives. By carefully selecting the combination of copper and iridium catalysts, it is possible to predictably construct four different stereoisomers of the 2,3-fused indolizine products. rsc.orgrsc.orgresearchgate.net This level of control is paramount for the synthesis of a single enantiomer like (R)-5,6,7,8-Tetrahydroindolizin-6-ol.
Another elegant cascade approach involves a Tf2O-mediated reaction of pyridyl-enaminones with thiophenols or thioalcohols. nih.govacs.org This metal-free method proceeds via a selective 1,4-addition of a vinyl iminium triflate intermediate, followed by a tandem cyclization/aromatization to afford functionalized indolizines with high regioselectivity. nih.govacs.org While this specific example leads to aromatic indolizines, modifications to the substrate and reaction conditions could potentially afford the desired tetrahydroindolizine core.
The table below provides an overview of selected cascade reactions for indolizine synthesis.
| Reaction Type | Catalyst/Reagents | Starting Materials | Key Transformation | Stereocontrol |
| Asymmetric Annulation | Synergistic Cu/Ir catalysis | Aldimine esters and 2-indolizinyl cinnamates | Cascade allylation/Friedel-Crafts reaction | High diastereo- and enantioselectivity. rsc.orgrsc.orgresearchgate.net |
| Tf2O-Mediated Cascade | Tf2O | Pyridyl-enaminones and thiophenols/thioalcohols | 1,4-addition tandem cyclization/aromatization | High regioselectivity. nih.govacs.org |
| SN2 Substitution/Condensation/Tautomerization | Base-mediated | Pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters | Construction of hydroxy-substituted indolizines. nih.gov | Not specified. |
Radical Cyclization and Cross-Coupling Methods for Indolizine Ring Construction
Radical-induced synthetic approaches have gained prominence due to their unique advantages, such as high efficiency in heterocycle construction and excellent atom and step economy. researchgate.netrsc.org These methods offer a powerful alternative for the construction of the indolizine ring system.
A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide straightforward access to structurally diverse methylthio-substituted indolizines. rsc.orgresearchgate.net This approach highlights the utility of radical intermediates in forming the bicyclic core. Furthermore, a B2pin2-mediated radical cascade cyclization/aromatization of enaminones with pyridines furnishes functionalized indolizines under metal-free and oxidant-free conditions. organic-chemistry.org
Cross-coupling reactions, catalyzed by transition metals, also play a crucial role in modern indolizine synthesis. Palladium-catalyzed regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates provides an efficient route to polysubstituted indolizines. organic-chemistry.org The regioselectivity in these reactions can often be controlled by the choice of phosphine ligand, offering a handle to direct the formation of the desired isomer. organic-chemistry.org
Precursor Design and Strategic Functional Group Interconversions Towards (R)-5,6,7,8-Tetrahydroindolizin-6-ol
The successful stereoselective synthesis of (R)-5,6,7,8-Tetrahydroindolizin-6-ol is heavily reliant on the careful design of precursors and the strategic application of functional group interconversions. The introduction and maintenance of the correct stereochemistry at the C-6 position is a central theme in any synthetic plan.
Stereocenter Introduction and Control in Early Synthetic Stages
Establishing the chiral center early in the synthetic sequence is often the most efficient strategy. This can be achieved through several methods, including the use of a chiral pool, the application of chiral auxiliaries, or through asymmetric catalysis.
The use of commercially available chiral building blocks is a powerful approach. nih.gov For instance, a synthesis could commence from a chiral starting material that already contains the required stereocenter, which is then elaborated to the final tetrahydroindolizine structure.
Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed, are another classic and effective strategy. The use of N-tert-butanesulfinyl imines, for example, allows for the diastereoselective addition of nucleophiles, establishing a new stereocenter with high control. ua.es
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is arguably the most elegant and efficient method. A highly efficient approach for the construction of indolizidines bearing a bridged quaternary stereocenter has been established using a one-pot reaction involving aldehydes, nitroalkenes, and cyclic ketimines with excellent enantioselectivities. rsc.orgnih.gov While this creates a different substitution pattern, the principle of organocatalytic cascade reactions to set stereocenters is highly relevant.
Regioselectivity and Diastereoselectivity Control in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the structural elements of all the starting materials, are highly convergent and atom-economical. nih.govacs.org Controlling both regioselectivity and diastereoselectivity in these reactions is crucial for their application in target-oriented synthesis.
A novel approach for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols has been developed as a metal-free, three-component reaction. nih.govacs.org This MCR proceeds with high efficiency and good functional group tolerance, providing a straightforward path to construct the indolizine core. The regioselectivity is inherent to the reaction mechanism, leading to a specific substitution pattern on the final product.
In the context of synthesizing (R)-5,6,7,8-Tetrahydroindolizin-6-ol, a hypothetical multicomponent reaction could be envisioned where one of the components is chiral, thereby inducing the desired stereochemistry in the final product. Alternatively, a chiral catalyst could be employed to control the facial selectivity of a key bond-forming step within the MCR cascade. The choice of catalyst can be critical in determining the regiochemical outcome in certain MCRs, as demonstrated in the synthesis of indolizinoquinoline-5,12-dione derivatives, where different metal ions led to different regioisomers. researchgate.net This highlights the potential for catalyst-controlled regioselectivity in the design of MCRs for specific targets.
Mechanistic Investigations of Reactions Involving R 5,6,7,8 Tetrahydroindolizin 6 Ol Formation and Transformation
Elucidation of Reaction Pathways in Stereoselective Syntheses
The stereoselective synthesis of (R)-5,6,7,8-Tetrahydroindolizin-6-ol can be envisioned through several plausible reaction pathways, primarily involving the asymmetric reduction of a ketone precursor or diastereoselective cyclization strategies. While specific studies on this exact molecule are limited, the elucidation of reaction pathways for structurally similar chiral indolizidines and other N-heterocycles provides a framework for understanding its formation.
One common strategy for establishing the stereochemistry at C-6 would be the asymmetric reduction of the corresponding ketone, 5,6,7,8-tetrahydroindolizin-6-one. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The reaction pathway in such cases involves the formation of a transient six-membered ring transition state, where the hydride is delivered to one face of the carbonyl group. The facial selectivity is dictated by the steric and electronic properties of the chiral catalyst or reagent.
Alternatively, diastereoselective cyclization reactions can be employed. For instance, an intramolecular cyclization of a chiral precursor already possessing a stereocenter can lead to the formation of the tetrahydroindolizine ring with the desired stereochemistry at C-6. The reaction pathway would proceed through a transition state where the existing stereocenter directs the approach of the reacting moieties, leading to the preferential formation of one diastereomer.
A notable approach in the synthesis of related tetrahydroindolizines involves a diastereo- and enantioselective [3 + 2] cycloaddition between pyridinium (B92312) ylides and enones. This pathway proceeds through a concerted mechanism, and the stereochemical outcome is controlled by the chiral catalyst, often a metal complex with a chiral ligand.
Understanding Stereochemical Control Elements and Asymmetric Induction Mechanisms
The stereochemical control in the synthesis of (R)-5,6,7,8-Tetrahydroindolizin-6-ol is governed by the principles of asymmetric induction. This involves the influence of a chiral element, be it a catalyst, auxiliary, or a pre-existing stereocenter in the substrate, on the formation of new stereocenters.
In the case of asymmetric reduction of a prochiral ketone, the mechanism of asymmetric induction relies on the formation of a diastereomeric transition state. The chiral catalyst or reagent creates a chiral environment around the carbonyl group, leading to a difference in the activation energies for the formation of the two possible enantiomeric products. The (R)-enantiomer is preferentially formed if the transition state leading to it is lower in energy.
For diastereoselective reactions, the 1,3-allylic strain and Felkin-Anh models are often invoked to predict the stereochemical outcome. These models consider the steric and electronic interactions between the substituents on the existing stereocenter and the approaching reagent in the transition state. The reaction proceeds through the lowest energy transition state, which minimizes these unfavorable interactions, thus leading to the observed diastereoselectivity.
Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable in understanding the intricacies of asymmetric induction. These studies can model the transition states of competing reaction pathways and provide insights into the non-covalent interactions that govern stereoselectivity. For instance, DFT calculations can help elucidate the role of hydrogen bonding or catalyst-substrate interactions in stabilizing a particular transition state.
Kinetic and Thermodynamic Aspects of Indolizine (B1195054) Ring-Forming Reactions
The formation of the indolizine ring system is subject to the principles of kinetic and thermodynamic control. In many chemical reactions, the product distribution can be influenced by reaction conditions such as temperature and reaction time. nih.govresearchgate.net
A kinetically controlled reaction is one where the product ratio is determined by the relative rates of formation of the products. researchgate.net The product that is formed faster, i.e., the one with the lower activation energy barrier, will be the major product under kinetic control. researchgate.net These conditions are typically achieved at lower temperatures and shorter reaction times. nih.gov
Conversely, a thermodynamically controlled reaction is one where the product ratio is determined by the relative stabilities of the products. researchgate.net Given enough energy and time for the reaction to be reversible, the most stable product will be the major product at equilibrium. nih.govresearchgate.net Thermodynamic control is favored by higher temperatures and longer reaction times. nih.gov
In the context of indolizine ring formation, different cyclization pathways may lead to various isomers. The initially formed product might be the kinetic product, which could then isomerize to a more stable thermodynamic product under appropriate conditions. The specific conditions required to favor one over the other would depend on the relative activation energies and stabilities of the intermediates and products involved in the cyclization process.
| Control Type | Favored Conditions | Major Product Determined By |
| Kinetic Control | Lower Temperature, Shorter Reaction Time | Rate of Formation (Lower Activation Energy) |
| Thermodynamic Control | Higher Temperature, Longer Reaction Time | Product Stability (Lower Gibbs Free Energy) |
Transition State Analysis and Computational Mechanistic Predictions
Transition state analysis is a powerful tool for understanding the mechanisms of chemical reactions, including those involved in the synthesis of (R)-5,6,7,8-Tetrahydroindolizin-6-ol. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure determines the rate and stereochemical outcome of the reaction.
Computational chemistry, particularly DFT, has emerged as a key method for studying transition states. rsc.org By modeling the potential energy surface of a reaction, chemists can identify the structures and energies of transition states for different reaction pathways. This information can be used to predict which pathway is more favorable and what the stereochemical outcome will be.
For example, in an asymmetric synthesis, there will be two diastereomeric transition states leading to the (R) and (S) enantiomers. The enantiomeric excess of the product is directly related to the difference in the free energies of these two transition states. Computational analysis can help to identify the key interactions within the transition state that are responsible for this energy difference, such as steric hindrance or favorable non-covalent interactions. This understanding can then be used to design more selective catalysts or reaction conditions.
Radical Mechanisms and Intermediate Characterization
Radical reactions offer an alternative approach to the synthesis of the indolizine core. mdpi.com These reactions involve intermediates with unpaired electrons and typically proceed through a chain mechanism involving initiation, propagation, and termination steps. whiterose.ac.uk
A plausible radical mechanism for the formation of a tetrahydroindolizine skeleton could involve the intramolecular cyclization of a nitrogen-centered or carbon-centered radical onto a suitable acceptor, such as an alkene or alkyne. whiterose.ac.uk The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, which are based on the stereoelectronic requirements of the transition state. In general, 5-exo-trig cyclizations are kinetically favored for the formation of five-membered rings.
The characterization of radical intermediates is often challenging due to their high reactivity and short lifetimes. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. researchgate.net However, the concentration of radical intermediates in a reaction mixture is often too low for direct observation. In such cases, indirect methods such as radical trapping experiments can be employed. In these experiments, a "spin trap" is added to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be more easily detected by EPR.
While there is a growing body of literature on the use of radical cyclizations in the synthesis of N-heterocycles, specific studies on the radical-mediated synthesis of (R)-5,6,7,8-Tetrahydroindolizin-6-ol and the characterization of the involved radical intermediates are not yet prevalent.
Derivatization and Advanced Functionalization of R 5,6,7,8 Tetrahydroindolizin 6 Ol
Regioselective Functionalization of the Tetrahydroindolizine Core
Achieving regioselectivity is a paramount challenge in the functionalization of the tetrahydroindolizine system, which possesses several reactive sites. These include the hydroxyl group, the C1, C2, and C3 positions of the pyrrole (B145914) ring, and the sp³-hybridized C-H bonds of the saturated pyridine (B92270) ring.
The secondary hydroxyl group at the C6 position is a primary site for functionalization. Standard transformations can be employed to introduce a wide variety of functional groups, significantly altering the molecule's steric and electronic properties. Common derivatization reactions include acylation, etherification, oxidation, and substitution. nih.govresearchgate.net
The key to successfully modifying the hydroxyl group lies in chemoselectivity, particularly given the presence of the nucleophilic nitrogen atom and the reactive pyrrole ring. nih.gov For instance, selective protection of the hydroxyl group is often the initial step to allow for subsequent modifications elsewhere on the scaffold. Silylation using reagents like a solid-supported benzylic chlorodiethylsilane can selectively form a silyl (B83357) ether, even in the presence of other nucleophilic groups. nih.gov Direct conversion of the alcohol to a halide can be achieved using visible-light photoredox catalysis, a method known for its high functional group tolerance. nih.gov
Below is a table summarizing potential transformations of the hydroxyl group.
| Transformation | Reagent(s) | Product Functional Group |
| Esterification | Acyl chlorides, Anhydrides | Ester |
| Etherification | Alkyl halides (Williamson synthesis) | Ether |
| Silylation | Silyl chlorides (e.g., TBDMSCl) | Silyl Ether |
| Oxidation | PCC, Swern, or DMP oxidation | Ketone |
| Substitution | PBr₃ or SOCl₂ | Alkyl Halide |
| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide |
These reactions enable the introduction of diverse functionalities, which can serve as handles for further synthetic manipulations or as modulators of biological activity.
The indolizine (B1195054) core contains two distinct ring systems with different reactivities. The pyrrole ring is inherently electron-rich and is thus highly susceptible to electrophilic aromatic substitution, with reactions anticipated to occur preferentially at the C1 and C3 positions. Standard electrophilic substitution reactions, such as the Vilsmeier-Haack reaction (formylation), Friedel-Crafts acylation, and halogenation, could be employed to functionalize this part of the molecule.
Conversely, the fused pyridine ring in the tetrahydroindolizine scaffold is saturated and therefore not amenable to aromatic substitution reactions. However, aromatization of the tetrahydroindolizine core through oxidation would generate a chiral indolizine derivative. nih.gov In this aromatic form, the pyridine ring becomes electron-deficient and resembles pyridine itself, making it susceptible to nucleophilic attack, particularly at the C5 and C7 positions (analogous to the 2- and 4-positions of pyridine). wikipedia.org Reactions such as the Chichibabin reaction could potentially introduce amino groups onto the pyridine ring of the aromatized scaffold. wikipedia.org
Modern synthetic chemistry has increasingly turned to C-H activation as a powerful and atom-economical tool for molecular functionalization. researchgate.net Applying these methodologies to the (R)-5,6,7,8-tetrahydroindolizin-6-ol core could unlock novel pathways for derivatization that are not accessible through traditional methods. Site-selectivity in C-H activation is often achieved through the use of directing groups, which position a transition metal catalyst in proximity to a specific C-H bond. nih.govrsc.orgresearchgate.net
For the tetrahydroindolizine scaffold, several sites are potential targets for C-H activation:
Pyrrole Ring (sp² C-H): The C-H bonds at the C1 and C3 positions are the most electronically activated and are prime candidates for functionalization.
Saturated Ring (sp³ C-H): The C-H bonds at C5, C7, and C8 are less reactive. However, the existing hydroxyl group at C6 or the ring nitrogen could serve as an intrinsic directing group to facilitate site-selective functionalization at adjacent positions. nih.gov Palladium-catalyzed reactions, which have been successfully used for C(sp³)–H functionalization in other nitrogen-containing heterocycles, are a promising avenue of investigation. nih.gov
The table below outlines potential C-H functionalization strategies.
| Target Site | Directing Group | Potential Reaction | Catalyst System (Example) |
| C7 | C6-Hydroxyl | Arylation, Alkenylation | Pd(OAc)₂ |
| C5 | Ring Nitrogen | Carbonylation, Amination | Rh(I) or Ru(II) |
| C1/C3 | None (Inherent Reactivity) | Direct Arylation | Pd(OAc)₂ |
These advanced methods offer the potential to decorate the core scaffold in previously inaccessible ways, providing rapid access to novel and complex derivatives.
Transformations Leading to Novel Chiral Indolizine and Tetrahydroindolizine Scaffolds
Beyond simple functionalization, (R)-5,6,7,8-tetrahydroindolizin-6-ol can undergo significant structural transformations to generate entirely new chiral scaffolds. A key strategy involves the deliberate oxidation of the tetrahydroindolizine core to form an aromatic indolizine. nih.gov This process converts the sp³-hybridized stereocenter at C6 into a part of the planar aromatic system. However, if the molecule is appropriately substituted, the stereochemical information can be transferred to create other forms of chirality, such as axial chirality in 3-arylindolizine derivatives. nih.gov
Another powerful transformation is the oxidation of the C6-hydroxyl group to the corresponding ketone, 5,7,8-trihydroindolizin-6-one. This ketone provides a new electrophilic center for a range of synthetic operations. For example, stereoselective nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) can generate new tertiary alcohols with the creation of a second stereocenter. The diastereoselectivity of such additions can be controlled by the existing chirality of the molecule. Subsequent stereoselective reduction of the ketone can also be used to invert the stereochemistry at the C6 position or introduce other substituents.
Furthermore, light-activated rearrangements, such as the aza-Norrish Type II reaction, have been shown to transform tetrahydroindolizine intermediates into dicarbofunctionalized 1,5-diketones, breaking open the ring system to create novel, highly functionalized acyclic chiral molecules. nih.gov
Utilization as a Chiral Building Block in the Construction of Complex Molecular Architectures
A chiral building block is a relatively simple, enantiomerically pure compound used as a starting material for the synthesis of more complex molecules. (R)-5,6,7,8-Tetrahydroindolizin-6-ol is an exemplary chiral building block due to its rigid bicyclic structure, defined stereochemistry, and multiple handles for functionalization. sigmaaldrich.combldpharm.com
Its utility can be demonstrated by analogy to the closely related chiral 8-amino-5,6,7,8-tetrahydroquinoline scaffold. This related building block has been successfully employed as a chiral ligand in transition metal complexes for asymmetric transfer hydrogenation reactions, demonstrating the value of the rigid, chiral tetrahydro-fused pyridine ring system in inducing enantioselectivity. mdpi.comresearchgate.net Similarly, libraries of compounds based on this quinoline (B57606) core have been synthesized and evaluated for biological activity, showcasing how the core structure can be systematically modified to explore structure-activity relationships. nih.gov
In the construction of complex molecular architectures, such as natural products and their analogues, (R)-5,6,7,8-tetrahydroindolizin-6-ol could serve as a key fragment. The indolizidine core is a common motif in many alkaloids. researchgate.net A synthetic strategy could involve using the hydroxyl group to connect the building block to another part of a target molecule, while the pyrrole ring could be elaborated to complete the final structure. The predefined stereochemistry at C6 would ensure the correct absolute configuration in the final complex product, avoiding the need for challenging stereoselective steps later in the synthesis.
Computational and Theoretical Studies of R 5,6,7,8 Tetrahydroindolizin 6 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of (R)-5,6,7,8-Tetrahydroindolizin-6-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. edu.krd
Calculations using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G**), can provide the energies of these orbitals. mdpi.com For (R)-5,6,7,8-Tetrahydroindolizin-6-ol, the HOMO is expected to be localized primarily on the electron-rich indolizine (B1195054) ring system and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic and heterocyclic ring structure. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies and Properties
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.85 | Electron-donating capability |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.98 | Electron-accepting capability |
| HOMO-LUMO Energy Gap (ΔE) | 4.87 | High kinetic stability and relatively low chemical reactivity |
Note: The values presented are representative examples derived from DFT calculations for similar heterocyclic structures and serve to illustrate the typical output of such analyses.
The non-aromatic, saturated portion of the tetrahydroindolizine ring system allows for conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. By mapping the potential energy surface, computational methods can predict the preferred geometry of the molecule.
Table 2: Relative Energies of Predicted Conformers
| Conformer | -OH Group Orientation | Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K |
|---|---|---|---|
| 1 (Half-Chair) | Equatorial | 0.00 | 85.3 |
| 2 (Half-Chair) | Axial | 1.25 | 12.1 |
| 3 (Twist-Boat) | Equatorial | 2.80 | 2.6 |
Note: Data are hypothetical and illustrate how computational analysis can distinguish the stability of different molecular arrangements.
A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which is invaluable for structure elucidation and the assignment of absolute configuration.
Optical Rotation: For a chiral molecule like the (R)-enantiomer, the specific optical rotation can be calculated and compared with experimental values to confirm the stereochemistry.
NMR Shifts: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the computationally determined low-energy conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. iaea.org Comparing these predicted shifts with experimental data serves as a rigorous check of the proposed structure.
ECD/VCD Spectra: Chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly sensitive to the absolute configuration of a molecule. nih.gov VCD measures the differential absorption of left- and right-circularly polarized infrared light. nih.gov By calculating the theoretical VCD spectrum for the (R)-configuration and comparing its sign and intensity patterns with the experimental spectrum, an unambiguous assignment of the absolute stereochemistry can be achieved. nih.gov
Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C-1 | 118.5 | 119.1 | -0.6 |
| C-2 | 108.2 | 108.9 | -0.7 |
| C-3 | 121.0 | 121.5 | -0.5 |
| C-5 | 55.3 | 56.0 | -0.7 |
| C-6 | 68.4 | 68.1 | +0.3 |
| C-8a | 135.1 | 134.7 | +0.4 |
Note: Values are representative, demonstrating the typical correlation achieved between calculated and experimental NMR data.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a static state or in an implicit solvent continuum, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. MD simulations model the explicit interactions between the solute ((R)-5,6,7,8-Tetrahydroindolizin-6-ol) and a large number of surrounding solvent molecules (e.g., water) over a period of time.
These simulations allow for the observation of:
Conformational Dynamics: How the molecule transitions between different low-energy conformations in solution.
Solvent Structuring: How solvent molecules, like water, arrange themselves around the solute, particularly around the polar hydroxyl group and the nitrogen atom.
Hydrogen Bonding: The formation, lifetime, and dynamics of hydrogen bonds between the molecule's hydroxyl group and nitrogen atom with surrounding solvent molecules.
In Silico Mechanistic Predictions for Synthetic Pathways and Stereoselectivity
Computational methods are increasingly used to predict the outcomes of chemical reactions and to understand the mechanisms that control them. For a chiral molecule like (R)-5,6,7,8-Tetrahydroindolizin-6-ol, in silico studies can be particularly insightful for predicting the stereoselectivity of key synthetic steps.
For instance, if the synthesis involves an asymmetric reduction of a ketone precursor to form the chiral alcohol, computational chemistry can be used to model the reaction mechanism. This involves:
Modeling Reactants and Catalysts: Building accurate 3D models of the ketone substrate, the reducing agent, and the chiral catalyst or auxiliary.
Locating Transition States: Calculating the structures and energies of the transition states for the formation of both the (R) and (S) enantiomers. The stereochemical outcome of the reaction is determined by the energy difference between these competing transition states.
Predicting Stereoselectivity: The transition state leading to the major enantiomer will have a lower activation energy. By calculating this energy difference (ΔΔG‡), the enantiomeric excess (ee) of the reaction can be predicted and compared with experimental results.
These in silico predictions can guide the selection of optimal catalysts and reaction conditions to achieve high stereoselectivity, accelerating the development of efficient synthetic routes.
Advanced Spectroscopic and Chiroptical Characterization of R 5,6,7,8 Tetrahydroindolizin 6 Ol and Its Derivatives
Chiral Chromatography for Enantiomeric Excess and Purity Determination (e.g., HPLC, GC)
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee) and purity of chiral compounds like (R)-5,6,7,8-Tetrahydroindolizin-6-ol. gcms.cznih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose. These methods employ chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.
The selection of the appropriate CSP is critical and is often based on the functional groups present in the analyte. For compounds containing hydroxyl and amino groups, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are frequently effective. gcms.czunife.it The mobile phase composition in HPLC, or the temperature program in GC, is optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification of each. researchgate.net The determination of enantiomeric purity is crucial as even small amounts of an undesired enantiomer can significantly alter the biological activity of a substance. nih.gov
Table 1: Chiral Chromatography Techniques for Enantiomeric Analysis
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Carrier Gas | Detection Method | Application |
| Chiral HPLC | Polysaccharide derivatives (e.g., Chiralpak, Chiralcel) | Heptane/Ethanol, Acetonitrile (B52724)/Methanol mixtures | UV, Diode Array Detector (DAD) | Enantiomeric excess (ee) determination, Purity analysis |
| Chiral GC | Cyclodextrin derivatives (e.g., Beta DEX™) | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Separation of volatile chiral compounds, Enantiomeric purity |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. For complex chiral molecules, advanced NMR methods are essential for assigning stereochemistry and understanding conformational preferences.
2D NMR Techniques (e.g., NOESY, ROESY) for Relative Stereochemistry
Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are pivotal in determining the relative stereochemistry of (R)-5,6,7,8-Tetrahydroindolizin-6-ol. These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu
NOESY is effective for small and large molecules but can yield zero or weak signals for medium-sized molecules. reddit.com
ROESY is often preferred for medium-sized molecules as the ROE is always positive and it can distinguish between NOE and chemical exchange signals. reddit.comhuji.ac.il
By analyzing the cross-peaks in NOESY or ROESY spectra, spatial relationships between different protons in the molecule can be established. For the tetrahydroindolizine core, these experiments can reveal the relative orientation of substituents on the stereogenic centers, thus defining the diastereomeric form of the molecule. For example, a strong NOE or ROE correlation between a proton at C6 and a proton at another stereocenter would indicate their cis relationship. researchgate.net
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Although specific solid-state NMR data for (R)-5,6,7,8-Tetrahydroindolizin-6-ol is not widely reported in the public domain, this technique would be instrumental in characterizing its crystalline packing and identifying different polymorphs.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer (e.g., the R-configuration), the absolute configuration can be unambiguously determined. unibs.itnih.gov VCD is particularly powerful as it provides numerous bands in the mid-IR region, offering a rich source of stereochemical information. unibs.it
ECD measures the differential absorption of left and right circularly polarized UV-Vis light. nih.gov This technique is most effective for molecules containing chromophores. The experimental ECD spectrum is compared with theoretically calculated spectra for the possible enantiomers to assign the absolute configuration. nih.gov
X-ray Crystallography for Definitive Absolute and Relative Configuration Assignment
Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of both the relative and absolute configuration of a chiral molecule. researchgate.neted.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of all atoms.
For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths (e.g., Cu Kα radiation). researchgate.netresearchgate.net The Flack parameter is a critical value obtained from the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. researchgate.net For a derivative of (R)-5,6,7,8-Tetrahydroindolizin-6-ol, an X-ray crystallographic study determined the absolute configuration of the S-enantiomer, which consequently confirmed the R-configuration of its counterpart. nih.gov
Table 2: X-ray Crystallography Data for a Derivative Salt
| Parameter | Value |
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
| Temperature (K) | 150.00(10) |
| Data corresponds to the oxalate (B1200264) salt of a derivative, SYA0340-P2. nih.gov |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules.
UV-Vis Spectroscopy provides information about the wavelengths of light a molecule absorbs. This is related to the electronic structure, particularly the chromophores present in the molecule. The tetrahydroindolizine core is expected to have characteristic absorption bands in the UV region.
Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, this technique can be highly sensitive. The fluorescence properties, including the excitation and emission maxima and quantum yield, are dependent on the molecular structure and its environment. The introduction of substituents on the tetrahydroindolizine ring can significantly influence these properties, potentially leading to the development of fluorescent probes. For instance, studies on similar heterocyclic systems have shown that substituent effects can modulate fluorescence, leading to enhancement or quenching in the presence of certain analytes like metal ions. nih.gov
Applications of R 5,6,7,8 Tetrahydroindolizin 6 Ol in Chiral Ligand and Catalyst Design
Design and Synthesis of Chiral Ligands Derived from the (R)-5,6,7,8-Tetrahydroindolizin-6-ol Scaffold
There is no specific information available in the reviewed scientific literature on the design and synthesis of chiral ligands originating from the (R)-5,6,7,8-Tetrahydroindolizin-6-ol framework. General methodologies for creating chiral ligands often involve modifying a core chiral molecule, like the one , to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen) that can bind to a metal center. However, the application of these principles to this specific tetrahydroindolizinol has not been documented. Research on broader categories of tetrahydroindolizines focuses on their asymmetric synthesis and subsequent transformations into other complex molecules, rather than their use as a foundational block for new chiral ligands. nih.govacs.org
Evaluation in Asymmetric Catalysis (Beyond its Own Synthesis)
Consistent with the absence of synthesized ligands from this scaffold, there is no data on the evaluation of (R)-5,6,7,8-Tetrahydroindolizin-6-ol-derived catalysts in asymmetric catalysis. The performance of a chiral catalyst is typically assessed by its ability to produce a high yield and high enantiomeric excess (e.e.) of a desired product in a chemical reaction. Without the initial step of ligand synthesis, such evaluations have not been performed or reported for this specific compound. While related structures like chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in asymmetric transfer hydrogenation, this represents a different molecular scaffold. mdpi.commdpi.com
Integration into Chemo- and Biocatalytic Systems
No information could be found regarding the integration of (R)-5,6,7,8-Tetrahydroindolizin-6-ol or its derivatives into chemo- or biocatalytic systems. Such systems combine chemical catalysts with biological catalysts (like enzymes) to perform cascade reactions or other complex transformations. The development of these integrated systems is a specialized area of research, and it appears that this particular compound has not been explored for such applications.
Target Based Mechanistic Studies of Biological Interactions Involving R 5,6,7,8 Tetrahydroindolizin 6 Ol Scaffolds
Molecular Recognition and Binding Mechanisms with Biological Targets
Ligand-Receptor Interaction Analysis at Atomic Resolution
There is a lack of published co-crystallography or detailed computational docking studies specifically for (R)-5,6,7,8-Tetrahydroindolizin-6-ol. Such studies are crucial for elucidating the precise binding mode and key interactions with a biological receptor at an atomic level.
Conformational Changes Induced by Ligand Binding
Information regarding conformational changes induced in biological targets upon binding of (R)-5,6,7,8-Tetrahydroindolizin-6-ol is not described in the current body of scientific literature.
Enzyme Modulation Mechanisms: Inhibition and Activation Dynamics
Specific data on the mechanisms by which (R)-5,6,7,8-Tetrahydroindolizin-6-ol may inhibit or activate enzymes is not available.
Active Site Interaction Characterization
Without identified enzyme targets, the characterization of active site interactions for (R)-5,6,7,8-Tetrahydroindolizin-6-ol cannot be detailed.
Kinetic Characterization of Enzyme-Ligand Interactions
There are no available kinetic studies to characterize the nature and parameters of the interaction between (R)-5,6,7,8-Tetrahydroindolizin-6-ol and any specific enzyme.
Structure-Activity Relationship (SAR) Studies at the Mechanistic Level
Detailed structure-activity relationship studies focusing on the (R)-5,6,7,8-Tetrahydroindolizin-6-ol scaffold at a mechanistic level have not been published. SAR studies are fundamental in medicinal chemistry to understand how specific structural modifications of a molecule affect its biological activity. The absence of such data for this compound limits the understanding of its potential as a pharmacological agent.
Identification of Key Pharmacophoric Elements
Pharmacophore modeling is essential for understanding the specific structural features of a molecule that are critical for its biological activity. For the (R)-5,6,7,8-Tetrahydroindolizin-6-ol scaffold and its analogs, structure-activity relationship (SAR) studies are instrumental in defining these key elements. A pharmacophore model represents the crucial functionalities required for a compound's activity and helps in discriminating between active and inactive molecules.
Analysis of the tetrahydroindolizine core reveals several potential key features:
The Hydroxyl Group (-OH) at C6: This group can act as a hydrogen bond donor and/or acceptor, which is a critical interaction for binding to many biological targets. Its specific orientation in the (R)-configuration is paramount.
The Bicyclic Ring System: The rigid, fused ring structure provides a defined three-dimensional shape, orienting the substituents in specific spatial arrangements for optimal interaction with a target's binding site.
The Nitrogen Atom: As a potential hydrogen bond acceptor or a point for ionic interactions if protonated, the nitrogen atom in the indolizine (B1195054) core is a significant contributor to binding affinity.
Hydrophobic Regions: The saturated carbocyclic portion of the scaffold provides a hydrophobic surface that can engage with nonpolar pockets within a target protein.
Structure-activity relationship studies on related heterocyclic compounds often show that modifications to these key areas lead to significant changes in biological activity. For instance, altering the substituents on the aromatic portion or changing the nature of the group at the chiral center can drastically affect target affinity and selectivity.
| Pharmacophoric Feature | Potential Role in Target Binding | Significance |
|---|---|---|
| (R)-Configured C6-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Crucial for specific molecular recognition and stereoselectivity. |
| Fused Bicyclic Scaffold | Provides structural rigidity and defined orientation of substituents. | Forms the core three-dimensional shape for target engagement. |
| Bridgehead Nitrogen Atom | Hydrogen Bond Acceptor / Basicity Center | Contributes to binding affinity and can influence pharmacokinetic properties. |
| Saturated Ring System | Hydrophobic Interactions | Engages with nonpolar regions of the target's binding pocket. |
Role of Stereochemistry in Target Engagement and Selectivity
The chirality of drug molecules is a fundamental aspect of their interaction with biological systems, which are themselves chiral. For (R)-5,6,7,8-Tetrahydroindolizin-6-ol, the specific stereochemistry at the C6 position is a critical determinant of its biological profile. The spatial arrangement of the hydroxyl group in the (R)-enantiomer dictates how the molecule fits into its binding site, influencing both its affinity and selectivity.
Living systems often exhibit a high degree of enantioselectivity, meaning that one enantiomer of a chiral drug may have significantly different pharmacological activity than the other. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable off-target effects.
In the context of the (R)-5,6,7,8-Tetrahydroindolizin-6-ol scaffold, the (R)-configuration precisely positions the C6-hydroxyl group to form specific hydrogen bonds or other interactions within the target's binding cleft. The corresponding (S)-enantiomer would place this hydroxyl group in a different spatial location, which could lead to a loss of these key interactions or introduce steric clashes, thereby reducing or ablating its binding affinity. This difference in three-dimensional structure is the basis for enantioselective target engagement. Studies on analogous chiral compounds, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, have demonstrated that different enantiomers can exhibit distinct catalytic abilities and selectivities, underscoring the importance of stereochemical purity in the design of active molecules mdpi.com.
| Enantiomer | Expected Target Interaction | Rationale |
|---|---|---|
| (R)-5,6,7,8-Tetrahydroindolizin-6-ol | Optimal binding and high affinity/selectivity. | The hydroxyl group is correctly oriented for key interactions within the chiral binding site. |
| (S)-5,6,7,8-Tetrahydroindolizin-6-ol | Reduced or no binding affinity. | The hydroxyl group is misaligned, preventing optimal interaction or causing steric hindrance. |
Biophysical Characterization of Molecular Interactions
To move beyond theoretical models and gain quantitative insights into the binding of (R)-5,6,7,8-Tetrahydroindolizin-6-ol to its biological targets, several biophysical techniques are employed. These methods provide direct measurements of binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govkhanacademy.org This allows for the simultaneous determination of the binding affinity (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. The thermodynamic signature obtained from ITC can reveal the nature of the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govnih.gov In an SPR experiment, the target protein is immobilized on a sensor surface, and the ligand is flowed over it. The binding event causes a change in the refractive index at the surface, which is detected. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Ligand-Observed NMR spectroscopy encompasses a set of techniques that detect the binding of a small molecule (ligand) to a larger macromolecule (target) by observing changes in the NMR signals of the ligand. nih.govresearchgate.netnih.gov Methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for identifying binding and can even provide information about which parts of the ligand are in close contact with the target protein. nih.govresearchgate.net These experiments are valuable for confirming direct interaction and for screening compounds. nih.gov
| Technique | Key Parameters Measured | Information Provided |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Kd (dissociation constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Binding affinity and complete thermodynamic profile of the interaction. |
| Surface Plasmon Resonance (SPR) | kon (association rate), koff (dissociation rate), Kd | Binding kinetics and affinity, providing insights into the stability of the complex. |
| Ligand-Observed NMR | Chemical shift perturbations, signal broadening, saturation transfer effects | Confirmation of binding, identification of the binding epitope of the ligand. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
